[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid [(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463189
InChI: InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m0/s1
SMILES: CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13463189

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C14H20N2O2/c1-15(9-12-5-3-2-4-6-12)13-7-8-16(10-13)11-14(17)18/h2-6,13H,7-11H2,1H3,(H,17,18)/t13-/m0/s1
Standard InChI Key UZRNQUBGOIMORJ-ZDUSSCGKSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O
SMILES CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O
Canonical SMILES CN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is 2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid, with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. Its structure features:

  • A pyrrolidine ring with (S)-configuration at the 3-position.

  • A benzyl-methyl-amino group at the 3-position of the pyrrolidine ring.

  • An acetic acid moiety linked to the pyrrolidine’s nitrogen atom.

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Molecular Data for [(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Name2-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]acetic acid
SMILESCN(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O
CAS NumberNot publicly disclosed

Synthesis and Chemical Properties

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane derivatives under basic conditions.

  • Alkylation: Introduction of the benzyl-methyl-amino group via alkylation with benzyl chloride and methylamine .

  • Carboxylation: Attachment of the acetic acid moiety using carbon dioxide under high-pressure conditions.

Industrial methods employ continuous flow reactors and high-pressure systems to optimize yield (typically 70–85%) and purity (>99%).

Reaction Mechanisms

  • Reductive Amination: Key for introducing the benzyl-methyl-amino group, often catalyzed by Ti(OiPr)₄ to enhance diastereoselectivity .

  • Carboxylation: Utilizes CO₂ in the presence of Lewis acids to form the acetic acid side chain.

CompoundTarget ReceptorED₅₀ (mg/kg)
[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acidGABAₐ36.3
(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamideEAAT215.6
N-Benzylpyrrolidineβ₃-Adrenergic Receptor28.8

Antimicrobial Properties

Preliminary in vitro assays suggest moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

  • Antiepileptic Agents: Demonstrated synergy with valproic acid in reducing seizure duration .

  • Neuroprotective Agents: Potential in mitigating glutamate-induced excitotoxicity .

Agricultural Chemistry

  • Herbicide Adjuvants: Enhances glyphosate uptake in resistant weeds.

Analytical and Characterization Methods

Structural Elucidation

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm stereochemistry and functional groups .

  • Chiral HPLC: Ensures enantiomeric purity (>99% ee) .

Table 3: Key NMR Chemical Shifts

Proton/Groupδ (ppm)
Pyrrolidine N-CH₂3.45–3.78
Benzyl aromatic protons7.21–7.35
Acetic acid COOH12.1 (broad)

Future Research Directions

  • Mechanism of Action Studies: Elucidate interactions with GABAₐ and NMDA receptors .

  • In Vivo Pharmacokinetics: Assess bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency.

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